Methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate
CAS No.: 21211-20-1
Cat. No.: VC21294439
Molecular Formula: C10H6ClFO2S
Molecular Weight: 244.67 g/mol
* For research use only. Not for human or veterinary use.
![Methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate - 21211-20-1](/images/no_structure.jpg)
Specification
CAS No. | 21211-20-1 |
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Molecular Formula | C10H6ClFO2S |
Molecular Weight | 244.67 g/mol |
IUPAC Name | methyl 3-chloro-6-fluoro-1-benzothiophene-2-carboxylate |
Standard InChI | InChI=1S/C10H6ClFO2S/c1-14-10(13)9-8(11)6-3-2-5(12)4-7(6)15-9/h2-4H,1H3 |
Standard InChI Key | GBCJKOYCWCNSAF-UHFFFAOYSA-N |
SMILES | COC(=O)C1=C(C2=C(S1)C=C(C=C2)F)Cl |
Canonical SMILES | COC(=O)C1=C(C2=C(S1)C=C(C=C2)F)Cl |
Introduction
Chemical Structure and Properties
Methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate possesses a molecular formula of C₁₀H₆ClFO₂S with a molecular weight of approximately 244.67 g/mol. The compound's structure consists of a benzo[b]thiophene core, which represents a fused ring system comprising a benzene ring and a thiophene ring. Key substituents include a chlorine atom at the 3-position, a fluorine atom at the 6-position, and a methyl ester group at the 2-position.
The presence of these specific substituents contributes significantly to the compound's physical and chemical properties. The halogen atoms (chlorine and fluorine) enhance the compound's stability and modify its electronic properties, which can influence its biological interactions. The methyl ester group at the 2-position serves as a reactive functional group that can undergo various transformations, making this compound versatile for chemical modifications.
At standard conditions, methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate exists as a solid with specific physicochemical properties that influence its handling, storage, and application in research settings. The compound's IUPAC name is methyl 3-chloro-6-fluoro-1-benzothiophene-2-carboxylate, and it has been assigned the CAS number 21211-20-1.
Synthesis Methods
The synthesis of methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate typically involves multiple reaction steps that require careful optimization to achieve high yields and purity. The general synthetic pathway includes several key stages that must be executed with precision.
Starting Materials and Initial Approach
The synthesis typically begins with an appropriate benzo[b]thiophene derivative as the primary starting material. This foundation is crucial for establishing the core structure upon which subsequent modifications will be performed.
Halogenation Process
The incorporation of halogen atoms at specific positions represents a critical aspect of the synthetic pathway:
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Fluorination: The fluorine atom is introduced at the 6-position using specialized fluorinating agents. While elemental fluorine can be employed, safer and more selective reagents such as Selectfluor are commonly preferred in laboratory settings.
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Chlorination: The chlorine substituent at the 3-position is typically introduced through directed chlorination reactions using appropriate chlorinating agents under controlled conditions.
Esterification
The final stage of the synthesis involves the esterification of the carboxylic acid group at the 2-position. This reaction is typically performed using methanol in the presence of an acid catalyst, such as sulfuric acid, to form the methyl ester functionality.
Optimization Strategies
Research indicates that optimizing the synthetic route for methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate involves careful selection of reagents, solvents, and reaction conditions. Key parameters that influence the success of the synthesis include:
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Reagent Selection: The use of specific anhydrides (such as succinic or maleic anhydride) for acylating intermediates under inert atmospheres (N₂) helps prevent unwanted oxidation reactions.
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Solvent and Conditions: Reactions performed in dry CH₂Cl₂ under reflux (40–60°C) for 12–24 hours ensure complete conversion.
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Purification Methods: Techniques such as reverse-phase HPLC with methanol-water gradients (30% → 100%) can achieve purities exceeding 95%. Alternatively, recrystallization in methanol provides an effective purification approach for less polar derivatives.
Chemical Reactions
Methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate undergoes various chemical transformations that demonstrate its versatility as a synthetic intermediate. These reactions provide valuable insights into the compound's reactivity patterns and potential applications in organic synthesis.
Oxidation Reactions
The sulfur atom in the thiophene ring represents a reactive site for oxidation reactions, leading to the formation of sulfoxides or sulfones depending on the specific reaction conditions employed.
Research has documented two primary oxidation pathways:
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Sulfoxide Formation: Treatment with 30% H₂O₂ in acetic acid at 25°C for 4 hours yields the corresponding sulfoxide (C₁₀H₆ClFO₃S) with 90% selectivity.
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Sulfone Formation: The use of m-chloroperbenzoic acid (mCPBA) in dichloromethane at temperatures ranging from 0°C to 25°C produces the sulfone derivative (C₁₀H₆ClFO₄S) with a reported yield of 75%.
Reduction Reactions
The ester functionality at the 2-position can undergo reduction to form the corresponding primary alcohol using appropriate reducing agents.
Experimental data indicates that LiAlH₄ reduction conducted in dry THF at 0°C yields 3-chloro-6-fluorobenzo[b]thiophene-2-methanol with 92% purity. This transformation demonstrates the compound's susceptibility to nucleophilic reduction processes.
Hydrolysis Reactions
The methyl ester group undergoes hydrolysis under both acidic and basic conditions to generate the corresponding carboxylic acid. This transformation is particularly relevant for applications requiring the free carboxylic acid functionality.
The following table summarizes the experimental conditions and outcomes for hydrolysis reactions:
Condition | Reagent | Temperature (°C) | Yield (%) | Product |
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Acidic | HCl (6N) | 100 | 88 | 3-Chloro-6-fluorobenzo[b]thiophene-2-carboxylic acid |
Basic | NaOH (3N) | 80 | 95 | 3-Chloro-6-fluorobenzo[b]thiophene-2-carboxylic acid |
The resulting carboxylic acid derivative serves as an important precursor for the synthesis of various bioactive molecules, including acylhydrazones.
Cross-Coupling Reactions
The chlorine atom at the 3-position participates in palladium-catalyzed cross-coupling reactions, enabling the formation of biaryl or alkyl-aryl systems. These transformations significantly expand the structural diversity accessible from methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate.
Studies have documented successful Suzuki-Miyaura coupling reactions with phenylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (4:1) at 90°C, achieving yields of approximately 68%.
Biological Activities
Methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate exhibits diverse biological activities that have attracted considerable research interest, particularly in the field of medicinal chemistry.
Antimicrobial Properties
Research indicates potential antimicrobial applications for this compound, with investigations focusing on its efficacy against various pathogens. The presence of halogen substituents (chlorine and fluorine) may contribute to these antimicrobial properties through mechanisms that involve interaction with microbial cellular components.
Enzyme Inhibition
One of the most significant biological activities associated with methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate is its potential role as an allosteric inhibitor of branched-chain α-ketoacid dehydrogenase kinase (BDK). This enzyme plays a crucial role in the regulation of branched-chain amino acid (BCAA) metabolism, which has implications for metabolic diseases such as obesity and type 2 diabetes.
The presence of halogen atoms in the compound structure enhances its binding affinity to target enzymes, allowing for effective modulation of enzyme activity. This characteristic positions methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate as a compound of interest for further investigation in metabolic disease research.
Mechanism of Action
The mechanism of action of methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate depends on its specific application and the biological target involved. In medicinal chemistry applications, the compound functions through specific molecular interactions that influence biological processes.
Enzyme Binding Interactions
When acting as an enzyme inhibitor, methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate binds to target enzymes or receptors, thereby modulating their activity. The binding process involves specific interactions between the compound's structural features and the target's binding site.
The presence of the chlorine and fluorine atoms enhances the compound's binding affinity and selectivity for its targets. These halogen substituents can participate in halogen bonding interactions with specific amino acid residues in the target protein, contributing to the compound's biological activity.
Prodrug Characteristics
The ester group at the 2-position can undergo hydrolysis to release the active carboxylic acid form, which can further interact with biological targets. This characteristic suggests that methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate may function as a prodrug in certain applications, with the ester serving as a bioreversible group that improves pharmacokinetic properties.
Comparison with Similar Compounds
To understand the unique properties and potential applications of methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate, it is valuable to compare it with structurally related compounds.
Structural Analogues
Several benzo[b]thiophene derivatives share structural similarities with methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate but differ in specific substituents or substitution patterns.
Methyl 3-chloro-6-methylbenzo[b]thiophene-2-carboxylate, which features a methyl group instead of a fluorine atom at the 6-position, represents a close structural analogue. The replacement of the fluorine atom with a methyl group alters the compound's electronic properties and lipophilicity, potentially influencing its chemical reactivity and biological activity.
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate represents another related compound with distinct structural features, including an amino group and a different ester group. These structural differences result in unique chemical properties and applications.
Comparison with Methyl 3-Amino-6-Fluoro-1-Benzothiophene-2-Carboxylate
A particularly informative comparison can be made with methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate (CAS: 142363-99-3), which differs from the target compound by having an amino group at the 3-position instead of a chlorine atom.
This structural difference significantly influences the compound's chemical and biological properties:
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The amino group enhances nucleophilicity and hydrogen-bonding capacity compared to the chloro substituent, potentially making the amino derivative more suitable for specific interactions in drug discovery applications, such as enzyme inhibition.
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Both compounds feature a fluorine atom at the C6 position, which contributes to improved metabolic stability and membrane permeability due to its electronegativity and small size.
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The difference in substituents at the 3-position may result in distinct biological activity profiles, with each compound potentially interacting with different biological targets or exhibiting varying levels of activity against the same targets.
Research Applications
Methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate has demonstrated versatility across multiple research domains, with applications extending beyond medicinal chemistry.
Medicinal Chemistry Applications
In medicinal chemistry research, this compound serves as both a potential bioactive molecule and a valuable synthetic intermediate for the development of novel therapeutic agents. Its specific structural features make it suitable for targeting various biological processes relevant to disease states.
The potential applications in medicinal chemistry include:
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Development of enzyme inhibitors targeting specific metabolic pathways
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Investigation of antimicrobial agents with novel mechanisms of action
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Exploration of anticancer compounds that interact with specific cellular targets
Synthetic Chemistry Applications
As a synthetic intermediate, methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate provides access to a diverse array of structurally complex molecules through various chemical transformations. The presence of multiple reactive sites enables selective modifications that can generate compounds with tailored properties for specific applications.
Materials Science Applications
The unique structural characteristics of benzo[b]thiophene derivatives suggest potential applications in materials science, particularly in the development of electronic or optical materials. While specific applications of methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate in this domain remain to be fully explored, the compound's structural features indicate promising opportunities for future research.
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